FMS Kinase Inhibition: Benchmarking Against Lead Compound KIST101029
3-Chloro-4-fluoro-1H-pyrrolo[3,2-c]pyridine serves as a core scaffold for FMS kinase inhibitors. When incorporated into derivative 1r, it achieved an IC50 of 30 nM against FMS kinase, representing a 3.2-fold improvement over the lead compound KIST101029 (IC50 = 96 nM) [1]. In a cellular context using bone marrow-derived macrophages (BMDM), the same derivative exhibited an IC50 of 84 nM, which is 2.32-fold more potent than KIST101029 (IC50 = 195 nM) [1].
| Evidence Dimension | FMS kinase inhibitory activity |
|---|---|
| Target Compound Data | IC50 = 30 nM (kinase assay), IC50 = 84 nM (BMDM cellular assay) |
| Comparator Or Baseline | KIST101029 (lead compound) with IC50 = 96 nM (kinase assay) and IC50 = 195 nM (BMDM cellular assay) |
| Quantified Difference | 3.2-fold more potent in kinase assay; 2.32-fold more potent in cellular assay |
| Conditions | In vitro kinase assay and bone marrow-derived macrophage (BMDM) cellular assay |
Why This Matters
This direct comparison within the same study confirms that the 3-chloro-4-fluoro substitution on the pyrrolo[3,2-c]pyridine core yields a quantifiable improvement in FMS kinase inhibition over the lead compound, providing a clear SAR rationale for selecting this specific analog in CSF-1R/FMS inhibitor programs.
- [1] El-Gamal, M. I., & Oh, C. H. (2018). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1160-1166. View Source
